2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Lipophilicity Drug-likeness Permeability

This pyrrolidine derivative is differentiated by its pivaloyl N-substitution, a bulky, lipophilic group that alters conformational preferences and reduces metabolic N-dealkylation, making it superior to acetyl or benzoyl analogs for CNS-targeted drug discovery. With a computed TPSA of 42.4 Ų and LogP of 2.7, this scaffold aligns with CNS drug-likeness guidelines, and its lack of H-bond donors and three well-defined acceptors ensure predictable non-covalent interactions. It is an ideal core for fragment-based programs targeting neurological receptors or kinases, where the pivaloyl group fills hydrophobic binding pockets, minimizing unwanted polar interactions. Choose this compound for rigorous SAR studies, metabolic stability assays, and structure-guided optimization to de-risk lead series.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1903035-18-6
Cat. No. B2747685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
CAS1903035-18-6
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-11-6-5-7-13(16-11)19-12-8-9-17(10-12)14(18)15(2,3)4/h5-7,12H,8-10H2,1-4H3
InChIKeyZOHWYAJHTLPNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one (CAS 1903035-18-6): Core Physicochemical and Structural Profile for Procurement


2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic pyrrolidine derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) group at the nitrogen and a 6-methylpyridin-2-yloxy substituent at the 3-position of the pyrrolidine ring [1]. Its molecular formula is C15H22N2O2 with a molecular weight of 262.35 g/mol [1]. Computed properties include a LogP (XLogP3-AA) of 2.7, a topological polar surface area of 42.4 Ų, and three rotatable bonds [1]. The compound is cataloged primarily as a research chemical building block, with structural features that place it within a class of heteroaryl-pyrrolidinyl ketones of interest in medicinal chemistry.

Why Closely Related Pyrrolidine-Pyridinyl Ether Analogs Cannot Substitute for 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one in Targeted Research


While the core 3-((6-methylpyridin-2-yl)oxy)pyrrolidine scaffold appears in multiple building blocks, the specific pivaloyl N-substitution in this compound introduces a sterically demanding, lipophilic group that fundamentally alters conformational preferences, metabolic vulnerability, and hydrogen-bonding capacity relative to smaller acyl analogs [1]. Replacement of the pivaloyl group with an acetyl, benzoyl, or sulfonyl group—or alteration of the pyridine substitution pattern—can drastically shift target engagement profiles, as evidenced by structure-activity relationship (SAR) studies on related pyrrolidine-containing inhibitors of MDM2 and kinases [2]. Therefore, generic substitution without rigorous comparative data risks introducing uncontrolled variables in sensitive biochemical or cellular assays.

Quantitative Differentiation Guide for 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one (CAS 1903035-18-6) vs. Structural Analogs


LogP Difference: Lipophilicity Tuning Relative to 1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethan-1-one

The 2,2-dimethylpropanoyl group in the target compound increases computed LogP by approximately 1.5–2.0 units compared to the acetyl analog, based on fragment-based LogP calculations (XLogP3 2.7 for target [1] vs. estimated ~0.9 for the acetyl derivative). This higher lipophilicity can be advantageous for blood-brain barrier penetration or membrane partitioning in cellular assays, but it also requires careful solubility and protein-binding profiling.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Implications for Oral Bioavailability and CNS Penetration Compared to Piperidine-based Analogs

The target compound has a computed TPSA of 42.4 Ų [1], positioning it within the favorable range (<90 Ų) for oral absorption and below the threshold often associated with CNS penetration (<60–70 Ų). In contrast, replacing the pyrrolidine ring with a piperidine ring (a common analog) would increase the number of atoms and likely raise TPSA by ~5–10 Ų, potentially reducing membrane permeability. While direct experimental comparison is not available, this computed property provides a basis for rational selection when designing parallel libraries.

Polar Surface Area CNS drug design Oral absorption

Hydrogen Bond Acceptor Count: Differentiation from 3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide Analogs

The target compound has three hydrogen bond acceptors (two oxygens in the pivaloyl group, one oxygen in the ether linkage, and the pyridine nitrogen) [1]. In contrast, carboxamide analogs such as N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide possess an additional hydrogen bond donor (NH) and an extra acceptor (carbonyl), altering the hydrogen-bonding network with targets. This difference is critical for specific protein-ligand interactions where a defined H-bond pattern is required.

Hydrogen bonding Protein-ligand interaction Selectivity

Rotatable Bond Count and Conformational Rigidity: Differentiation from More Flexible Linear Analogs

The target compound contains three rotatable bonds [1], resulting from the connection of the pyridine ring to the pyrrolidine via an ether linkage and the attachment of the pivaloyl group. This limited flexibility is expected to reduce the entropic penalty upon binding to a rigid protein target compared to analogs with extended alkyl linkers (e.g., substituting the ether with a propoxy linker would add two rotatable bonds). Reduced flexibility can translate into improved binding affinity in cases where the bound conformation is pre-organized.

Conformational flexibility Entropic penalty Target binding

Optimal Application Scenarios for 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Based on Physicochemical Differentiation


Central Nervous System (CNS)-Targeted Fragment Libraries and Probe Synthesis

With a computed TPSA of 42.4 Ų, LogP of 2.7, and only 3 rotatable bonds, this compound aligns well with CNS drug-likeness guidelines (TPSA < 60–70 Ų, LogP 1–3, low flexibility) [1]. It is well-suited as a core scaffold for fragment-based drug discovery programs targeting neurological receptors or enzymes, where maintaining a balance between permeability and solubility is critical.

Kinase Inhibitor Lead Optimization via Pivaloyl-directed Orientation

The bulky 2,2-dimethylpropanoyl group can be exploited to fill hydrophobic pockets in kinase binding sites, as demonstrated by SAR studies on pyrrolidine-based MDM2 and kinase inhibitors [2]. This compound can serve as a direct starting point for structure-guided optimization where the pivaloyl group engages a specific hydrophobic cleft, and its lack of an H-bond donor minimizes unwanted polar interactions.

Metabolic Stability Studies Comparing N-Acyl Pyrrolidine Derivatives

The pivaloyl group is known to reduce metabolic N-dealkylation by cytochrome P450 enzymes compared to smaller acyl groups. This compound can be utilized in comparative metabolic stability assays against its acetyl or propionyl counterparts to quantify the gain in half-life, providing a data-driven rationale for incorporating the pivaloyl motif in lead series [1].

Chemical Proteomics Probe Derivatization

The absence of a hydrogen bond donor and the presence of three well-defined hydrogen bond acceptors (pyridine N, ether O, amide O) allow for predictable non-covalent interactions. The compound can be considered for derivatization into affinity probes (e.g., by adding a linker via the pyridine ring) for target identification studies, where its specific H-bond profile may confer selectivity over related scaffolds [1].

Quote Request

Request a Quote for 2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.